N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide
Description
N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is a synthetic organic compound that has garnered interest in various fields of scientific research
Properties
IUPAC Name |
N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N4O2/c1-3-4-6-13(15-16-13)7-5-12(19)14-11-8-17(9-11)10(2)18/h1,11H,4-9H2,2H3,(H,14,19) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZVDDTLGSOCGXCU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)N1CC(C1)NC(=O)CCC2(N=N2)CCC#C | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N4O2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
262.31 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide typically involves multiple steps:
-
Formation of the Azetidine Ring: : The azetidine ring can be synthesized through the cyclization of appropriate precursors under controlled conditions. For instance, starting from a β-amino alcohol, cyclization can be achieved using a dehydrating agent such as thionyl chloride.
-
Introduction of the Diazirine Moiety: : The diazirine group is often introduced via a diazirine precursor, which can be synthesized from a ketone or aldehyde through a series of reactions involving hydrazine and subsequent oxidation.
-
Coupling of Azetidine and Diazirine Units: : The azetidine and diazirine units are coupled using a suitable linker, such as a propanamide group. This step may involve amide bond formation through the reaction of an amine with a carboxylic acid derivative (e.g., acid chloride or ester) under conditions that promote amide bond formation, such as the use of coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of automated synthesis equipment, large-scale reactors, and purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
-
Oxidation: : The compound can undergo oxidation reactions, particularly at the azetidine ring or the alkyne group in the diazirine moiety. Common oxidizing agents include potassium permanganate or chromium trioxide.
-
Reduction: : Reduction reactions can target the carbonyl group in the acetyl moiety or the alkyne group. Typical reducing agents include lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
-
Substitution: : The compound can participate in nucleophilic substitution reactions, especially at the amide or azetidine nitrogen. Reagents such as alkyl halides or acyl chlorides can be used under basic conditions.
Common Reagents and Conditions
Oxidizing Agents: Potassium permanganate, chromium trioxide.
Reducing Agents: Lithium aluminum hydride, sodium borohydride.
Coupling Reagents: EDCI, HOBt.
Solvents: Dichloromethane, ethanol, water.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation of the alkyne group may yield a diketone, while reduction of the carbonyl group in the acetyl moiety may produce an alcohol.
Scientific Research Applications
Chemistry
In chemistry, N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is used as a building block for the synthesis of more complex molecules
Biology
In biological research, this compound can be used as a photoaffinity label due to the presence of the diazirine moiety, which can form covalent bonds with biomolecules upon exposure to UV light. This property makes it useful for studying protein-ligand interactions and mapping active sites in enzymes.
Medicine
In medicine, the compound’s ability to interact with biological macromolecules can be harnessed for drug discovery and development. It may serve as a lead compound for the design of new therapeutics targeting specific proteins or pathways.
Industry
In industrial applications, the compound’s reactivity and stability make it suitable for use in the development of advanced materials, such as polymers and coatings, where specific functional groups are required.
Mechanism of Action
The mechanism by which N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide exerts its effects involves the formation of covalent bonds with target molecules. The diazirine moiety, upon activation by UV light, generates a highly reactive carbene intermediate that can insert into C-H, N-H, or O-H bonds of nearby molecules. This reactivity allows the compound to form stable adducts with proteins, nucleic acids, and other biomolecules, thereby altering their function or enabling their identification and characterization.
Comparison with Similar Compounds
Similar Compounds
N-(1-acetylazetidin-3-yl)-3-(3-phenyl-3-diazirin-3-yl)propanamide: Similar structure but with a phenyl group instead of an alkyne.
N-(1-acetylazetidin-3-yl)-3-(3-methyl-3-diazirin-3-yl)propanamide: Similar structure but with a methyl group instead of an alkyne.
N-(1-acetylazetidin-3-yl)-3-(3-ethyl-3-diazirin-3-yl)propanamide: Similar structure but with an ethyl group instead of an alkyne.
Uniqueness
N-(1-acetylazetidin-3-yl)-3-(3-but-3-ynyldiazirin-3-yl)propanamide is unique due to the presence of the alkyne group in the diazirine moiety, which imparts additional reactivity and potential for further functionalization. This makes it particularly valuable for applications requiring specific chemical modifications or interactions.
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
